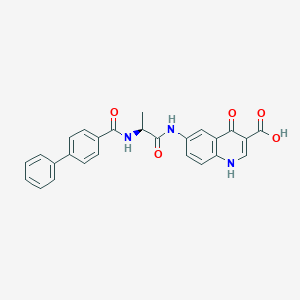
Ptpn22-IN-1
Vue d'ensemble
Description
Ptpn22-IN-1 is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Autoimmune Diseases
Ptpn22-IN-1 has significant implications in autoimmune diseases. Research has highlighted the PTPN22 locus as a strong risk factor for autoimmune diseases, with the PTPN22 gene encoding lymphoid protein tyrosine phosphatase (Lyp), which is exclusively expressed in immune cells. Variants in this gene are associated with a range of autoimmune conditions, including type 1 diabetes, rheumatoid arthritis, systemic lupus erythematosus, Hashimoto's thyroiditis, and others (Burn et al., 2011). Further supporting this, a meta-analysis revealed a strong association of PTPN22 polymorphism C1858T with various autoimmune diseases, highlighting the role of PTPN22 in these conditions (Zheng et al., 2012).
Impact on Immune Cell Function
This compound's role extends to various aspects of immune cell function. It is expressed in innate and adaptive immune cells, and polymorphisms in PTPN22 are linked to diseases like systemic lupus erythematosus and rheumatoid arthritis. The complexity of PTPN22's role in immune processes has led to diverse findings from different studies, indicating its multifaceted influence on the immune system (Fousteri et al., 2013).
Toll-like Receptor-Driven Immunity
This compound also impacts toll-like receptor (TLR)-driven immunity, which is crucial for host defense responses. Studies have shown that PTPN22 regulates type 1 interferon production following TLR engagement in myeloid cells, thereby influencing host antiviral responses and inflammation in conditions like colitis and arthritis (Wang et al., 2013).
Signaling Functions and Autoimmunity
The signaling functions of this compound, via PTPN22, are pivotal in autoimmunity. PTPN22 plays roles in lymphocyte development, activation, tolerance establishment, and immunoregulation. The PTPN22-R620W variant is implicated in multiple stages of autoimmunity pathogenesis, from disrupting B cell repertoire establishment to altering T cell responsiveness and modulating myeloid cell-produced cytokines (Bottini & Peterson, 2014).
Influence Across Immune Cells
The influence of PTPN22 allotypes, including those targeted by this compound, spans a wide range of immune cells. Variants of PTPN22 affect functions in T cells, B cells, monocytes, macrophages, dendritic cells, and neutrophils. This review highlights the diverse roles of PTPN22 in immune cell function and its implications in autoimmune diseases (Armitage et al., 2021).
Regulation of NLRP3-mediated IL1B Secretion
This compound, through its target PTPN22, regulates NLRP3-mediated IL1B secretion, which is crucial for auto-inflammatory disorders. PTPN22 affects autophagy, influencing NLRP3 inflammasome activation and IL1B secretion, thus playing a key role in regulating immune responses in diseases like rheumatoid arthritis and systemic lupus erythematosus (Spalinger et al., 2017).
Propriétés
IUPAC Name |
4-oxo-6-[[(2S)-2-[(4-phenylbenzoyl)amino]propanoyl]amino]-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-15(28-25(32)18-9-7-17(8-10-18)16-5-3-2-4-6-16)24(31)29-19-11-12-22-20(13-19)23(30)21(14-27-22)26(33)34/h2-15H,1H3,(H,27,30)(H,28,32)(H,29,31)(H,33,34)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKUVBJIDJIKJJ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Bromo-5-(difluoromethyl)phenyl]boronic acid](/img/structure/B8217930.png)

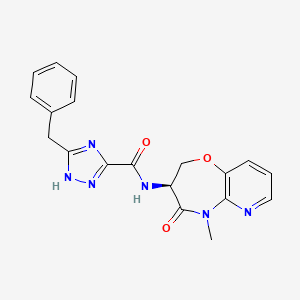
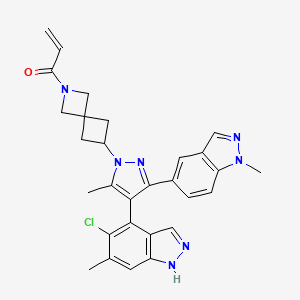
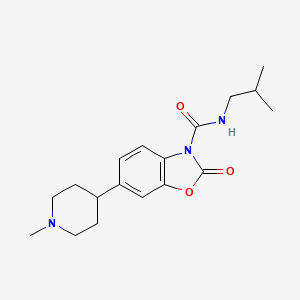
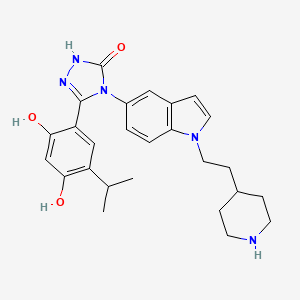
![(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B8217959.png)
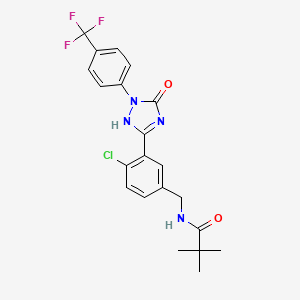
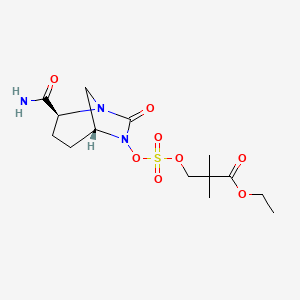
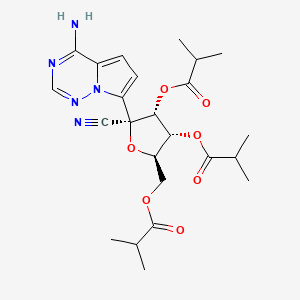
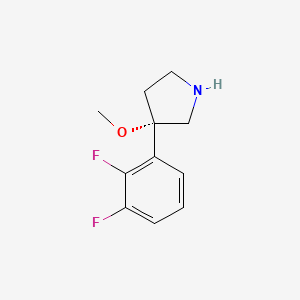
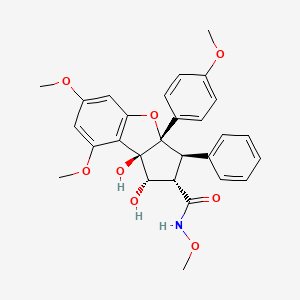

![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B8218025.png)